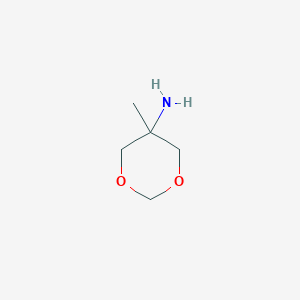

5-Methyl-1,3-dioxan-5-amine

Description

Significance of the 1,3-Dioxane (B1201747) Scaffold in Organic Synthesis and Chemical Research

The 1,3-dioxane scaffold is a versatile and widely utilized motif in organic chemistry. researchgate.net Its significance stems from several key roles:

Protecting Group: 1,3-Dioxanes are frequently employed as protecting groups for 1,3-diols and carbonyl compounds (aldehydes and ketones). The formation of the dioxane ring from these functional groups is typically efficient and reversible under specific acidic conditions, allowing chemists to mask reactive sites while performing transformations elsewhere in the molecule.

Conformational Analysis: As heteroanalogs of cyclohexane, 1,3-dioxanes are classic models for conformational analysis. researchgate.net Their well-defined chair-like conformations, influenced by the resident substituents, allow for detailed stereochemical studies and the prediction of reaction outcomes. arkat-usa.orgresearchgate.net The presence of the oxygen atoms introduces distinct bond lengths and angles compared to cyclohexane, affecting the conformational energies and equilibria. researchgate.net

Chiral Auxiliary: When derived from chiral 1,3-diols, the 1,3-dioxane ring can serve as a chiral auxiliary, directing the stereochemical course of reactions on attached functional groups.

Biologically Active Scaffolds: The 1,3-dioxane ring is a structural component in various pharmacologically active molecules. researchgate.net Research has shown that derivatives of this scaffold can exhibit a range of biological activities, including potential as anxiolytic, antidepressant, and antinociceptive agents. nih.gov Its inclusion in drug design can influence properties such as solubility, metabolic stability, and receptor binding affinity. nih.govgoogle.com The Prins reaction, an acid-catalyzed condensation of olefins with aldehydes, is a common method for preparing these structures. rsc.orgnih.gov

The Unique Role of the 5-Amino Functionality in 1,3-Dioxane Systems

The introduction of an amino group at the C5 position of the 1,3-dioxane ring imparts unique chemical characteristics. This functionality is crucial as it introduces a basic and nucleophilic center into the molecule.

Synthetic Handle: The 5-amino group serves as a versatile synthetic handle for further molecular elaboration. It can readily participate in reactions such as acylation, alkylation, and Schiff base formation, allowing for the construction of more complex molecules. For instance, the amino group can be a starting point for building peptide chains or for attaching other functional moieties. researchgate.net

Influence on Stereochemistry: The substituent at the C5 position significantly influences the conformational equilibrium of the dioxane ring. researchgate.netacs.org An amino group, along with other substituents at this position, can have a profound effect on whether attached groups prefer an axial or equatorial orientation, thereby dictating the molecule's three-dimensional shape. journals.co.za

Building Block for Bioactive Molecules: The presence of the amino group is often a key feature in molecules designed for biological applications, as it can form critical hydrogen bonds with biological targets like enzymes and receptors. The synthesis of polymers containing the 5-amino-5-methyl-1,3-dioxan-2-one moiety highlights its use in creating functional materials that can serve as macro-initiators for further polymerization. researchgate.net

Overview of Academic Research Perspectives on 5-Methyl-1,3-dioxan-5-amine

While broad research exists on 1,3-dioxanes, specific academic focus on this compound often positions it as a specialized building block or a model for stereochemical studies.

Synthesis: The synthesis of 5-amino-1,3-dioxanes can be achieved through various routes. A common industrial method involves the catalytic hydrogenation of corresponding 5-nitro-1,3-dioxane (B6597036) precursors. google.com Another approach involves the reduction of a 5-oxime derivative. For example, 2,2-dimethyl-1,3-dioxan-5-one (B43941) can be converted to its oxime, which is then reduced to the amine. google.com A study reported the synthesis of cis-2-(4-bromophenyl)-5-methyl-1,3-dioxan-5-amine, providing detailed NMR data for its characterization. emanresearch.org

Reported 1H-NMR Data for a Derivative

The following data is for cis-2-(4-bromophenyl)-5-methyl-1,3-dioxan-5-amine. emanresearch.org

| Signal (δ ppm) | Multiplicity | Assignment |

|---|---|---|

| 1.13 | s | -CH3 |

| 3.32 | s | -NH2 |

| 3.40 | dd | -(-CH2)4,6 |

| 3.78 | dd | -(-CH2)4',6' |

| 5.42 | s | -CH (acetal) |

| 7.42 - 7.45 | d | Aromatic Protons |

Applications in Polymer Chemistry: A related compound, 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one, has been used as a monomer in lipase-catalyzed ring-opening polymerizations to create novel functional polycarbonates. acs.org Subsequent removal of the protecting group yields a polymer with pendent carboxyl groups. acs.org A similar strategy could theoretically be applied using a protected form of this compound to generate polycarbonates with pendent amino groups, useful for creating materials for drug delivery or other biomedical applications. researchgate.netacs.org

Intermediate in Complex Synthesis: The compound serves as a valuable intermediate. For example, 5-amino-1,3-dioxanes are used in the synthesis of Iopamidol, a non-ionic, low-osmolar iodinated contrast agent. google.com The dioxane structure acts as a masked form of 2-amino-1,3-propanediol (B45262) (serinol), protecting the diol functionality during intermediate synthetic steps. google.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

27959-70-2 |

|---|---|

Molecular Formula |

C5H11NO2 |

Molecular Weight |

117.15 g/mol |

IUPAC Name |

5-methyl-1,3-dioxan-5-amine |

InChI |

InChI=1S/C5H11NO2/c1-5(6)2-7-4-8-3-5/h2-4,6H2,1H3 |

InChI Key |

BLJQEUCOPSNBPV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COCOC1)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methyl 1,3 Dioxan 5 Amine and Its Derivatives

Precursor-Based Synthesis Strategies

These strategies commence with a precursor molecule that already contains the essential amino and hydroxyl groups, followed by the formation of the dioxane ring.

Synthesis from 2-Amino-1,3-propanediol-2-methyl and Carbonyl Compounds via Catalyzed Acetalization

A prominent method for synthesizing derivatives of 5-Methyl-1,3-dioxan-5-amine involves the piperidine-catalyzed reaction of 2-amino-2-methyl-1,3-propanediol (B94268) with various aromatic aldehydes. emanresearch.orgemanresearch.orgresearchgate.net This reaction leads to the formation of cis and trans isomers of 5-methyl-2-(substituted-phenyl)-1,3-dioxane-5-amine. emanresearch.orgemanresearch.org The process involves refluxing an equimolar mixture of the aminodiol and an aromatic aldehyde with piperidine (B6355638) for several hours. emanresearch.org The resulting products can be identified and characterized using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR. emanresearch.orgemanresearch.org

The general principle of acetalization, which forms the basis of this synthesis, is the reaction of a carbonyl compound with a diol in the presence of an acid catalyst. organic-chemistry.orgwikipedia.org This reaction is versatile and can be applied to a wide range of aldehydes and ketones. organic-chemistry.orggoogle.com The formation of the 1,3-dioxane (B1201747) ring is a common strategy for protecting carbonyl groups in multi-step organic syntheses. organic-chemistry.org

Piperidine-Catalyzed Synthesis of this compound Derivatives

| Reactant 1 | Reactant 2 | Catalyst | Product | Key Feature |

|---|---|---|---|---|

| 2-Amino-2-methyl-1,3-propanediol | Aromatic Aldehydes | Piperidine | cis/trans-5-Methyl-2-(substituted-phenyl)-1,3-dioxane-5-amine | Forms both cis and trans isomers. emanresearch.orgemanresearch.org |

Reduction of 1,3-Dioxan-5-one (B8718524) Oximes to 5-Amino-1,3-Dioxanes

An alternative route to 5-amino-1,3-dioxanes involves the reduction of the corresponding 1,3-dioxan-5-one oximes. google.com This method avoids the use of potentially unstable nitro derivatives. google.com The process begins with the preparation of 1,3-dioxan-5-one oximes, which can be synthesized by reacting 1,3-dioxan-5-ones with hydroxylamine (B1172632) hydrochloride. google.com

These oximes are then subjected to catalytic hydrogenation to yield the desired 5-amino-1,3-dioxanes. google.com Common catalysts for this reduction include rhodium on alumina (B75360), Raney nickel, and palladium on charcoal. google.com The hydrogenation is typically carried out under hydrogen pressure at elevated temperatures. google.com For instance, 5-amino-2,2-dimethyl-1,3-dioxane has been synthesized with a 72% yield by hydrogenating the corresponding oxime at 60°C and 7 bars of hydrogen pressure. google.com

Multi-Step Synthesis from Nitro Derivatives

The synthesis of 5-amino-1,3-dioxanes can also be accomplished through a multi-step process starting from nitro compounds. google.com This approach often begins with the cyclization of a 2-nitro-1,3-propanediol with a ketone to form a 5-nitro-1,3-dioxane (B6597036) derivative. google.comnih.gov For example, reacting tris(hydroxymethyl)nitromethane (B93346) with a ketone in the presence of a strong acid catalyst yields a 5-hydroxymethyl-5-nitro-1,3-dioxane derivative. nih.govgoogleapis.com This intermediate is then converted to the corresponding 5-nitro-1,3-dioxane. nih.gov

The final step is the reduction of the nitro group to an amine. google.comnih.govprepchem.com This reduction is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), Raney nickel, or supported rhodium and platinum metals. google.comnih.govgoogleapis.com This method has been used to prepare various 5-amino-2,2-dialkyl-1,3-dioxanes. google.com

Comparison of Synthesis Routes from Precursors

| Method | Starting Material | Key Intermediate | Final Step | Reference |

|---|---|---|---|---|

| Acetalization | 2-Amino-2-methyl-1,3-propanediol | N/A | Direct cyclization with carbonyl | emanresearch.orgemanresearch.org |

| Oxime Reduction | 1,3-Dioxan-5-one | 1,3-Dioxan-5-one oxime | Catalytic hydrogenation | google.com |

| Nitro Derivative Reduction | 2-Nitro-1,3-propanediol | 5-Nitro-1,3-dioxane | Catalytic hydrogenation | google.comnih.gov |

Ring-Closure and Cyclization Approaches in 1,3-Dioxane-5-amine Formation

These methods focus on constructing the 1,3-dioxane ring system as a key step in the synthesis.

Formation of the Dioxane Ring System from Polyols and Aldehydes/Ketones

The formation of the 1,3-dioxane ring is a fundamental reaction in organic synthesis, typically achieved by the acid-catalyzed condensation of a 1,3-propanediol (B51772) with an aldehyde or a ketone. organic-chemistry.orgwikipedia.org This reaction, known as acetalization, is an equilibrium process, and often requires the removal of water to drive the reaction to completion, for example, by using a Dean-Stark apparatus. organic-chemistry.org Various acid catalysts can be employed, including Brønsted acids like p-toluenesulfonic acid and Lewis acids. organic-chemistry.orgresearchgate.net

This general principle is applied in the synthesis of 5-amino-1,3-dioxane derivatives, where a substituted 1,3-propanediol, such as 2-amino-1,3-propanediol (B45262) (serinol) or its derivatives, is reacted with a carbonyl compound. polimi.itmdpi.com The reaction of serinol with aldehydes or ketones can lead to the formation of not only the desired 1,3-dioxanes but also other products like imines and 1,3-oxazolidines, depending on the reaction conditions and the structure of the carbonyl compound. polimi.it

Utilization of Tris(hydroxymethyl)nitromethane in Dioxanone Synthesis

Tris(hydroxymethyl)nitromethane is a versatile starting material for the synthesis of 1,3-dioxan-5-ones, which are precursors to 5-amino-1,3-dioxanes. cdnsciencepub.comcdnsciencepub.comgrafiati.com A general synthetic route involves reacting tris(hydroxymethyl)nitromethane with an aldehyde or ketone in the presence of an acid catalyst like p-toluenesulfonic acid in refluxing benzene. cdnsciencepub.combac-lac.gc.ca This step forms a 5-hydroxymethyl-5-nitro-1,3-dioxane derivative. nih.govprepchem.com

The subsequent conversion of this nitro-alcohol to the corresponding 1,3-dioxan-5-one is a key transformation. This can be achieved through various methods, setting the stage for further functionalization to the amine. cdnsciencepub.comcdnsciencepub.com Although challenges such as competing reduction reactions can occur during subsequent steps like deprotonation, this pathway provides a reliable method for accessing the core 1,3-dioxanone structure. cdnsciencepub.comcdnsciencepub.comgrafiati.com

Stereoselective Synthesis and Diastereocontrol in this compound Production

Achieving stereocontrol in the synthesis of substituted 1,3-dioxanes is a significant challenge due to the conformational flexibility of the six-membered ring. However, several strategies have been developed to influence the stereochemical outcome.

Pyrrolidine (B122466) enamines derived from 1,3-dioxan-5-ones can undergo α,α'-annelation reactions to produce bridged 2,4-dioxabicyclo[3.3.1]nonane ring systems with complete stereocontrol. researchgate.net The stereochemical outcomes are often rationalized by considering the steric and stereoelectronic interactions in the intermediate boat-like conformations of the 1,3-dioxane ring. researchgate.net Subsequent kinetic protonation can establish an axial ester group on the resulting cyclohexanone (B45756) ring. researchgate.net

For instance, the reaction of pyrrolidine enamines of 1,3-dioxan-5-ones with methyl α-(bromomethyl)acrylate leads to bridged bicyclic systems with predictable stereochemistry. researchgate.net This control is attributed to the preferred conformation of the dioxane ring during the reaction, which minimizes steric hindrance and maximizes favorable stereoelectronic effects.

Another approach to stereoselective synthesis involves the use of chiral auxiliaries. While not directly applied to this compound in the provided context, the principle is demonstrated in the synthesis of other chiral amines. For example, the use of chiral auxiliaries in the addition of organometallic reagents to imines is a well-established method for preparing α-branched amines with high diastereoselectivity. wiley-vch.de This strategy could potentially be adapted for the stereoselective synthesis of this compound derivatives.

Furthermore, diastereoselective reductions of precursor ketones can yield specific stereoisomers. The Narasaka-Prasad diastereoselective reduction of β-hydroxyketones is a key method for producing chiral syn-1,3-diols, which are structurally related to functionalized dioxanes. nih.gov This highlights the potential for reduction-based strategies to control stereochemistry in the synthesis of dioxane amines.

Advanced Catalytic Systems in the Synthesis of this compound Analogues

Modern synthetic chemistry increasingly relies on advanced catalytic systems to achieve high efficiency, selectivity, and functional group tolerance. Both organocatalysis and metal-catalyzed processes have shown significant promise in the synthesis of cyclic carbonates and amines, which are relevant to the production of this compound and its analogues.

Organocatalysis has emerged as a powerful tool for the ring-opening polymerization (ROP) of cyclic carbonates, offering an alternative to metal-based catalysts. google.com These catalysts can operate under mild conditions and often exhibit high selectivity. google.commdpi.com

The polymerization of trimethylene carbonate (TMC), a 1,3-dioxan-2-one, has been successfully achieved using various organocatalysts, leading to polycarbonates with controlled molecular weights and narrow molar mass distributions. google.com Catalysts such as 4-dimethylaminopyridine (B28879) (DMAP), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and tert-butylimino-1,3-dimethylperhydro-1,3,2diazaphosphine (BEMP) have been employed in the presence of an alcohol, which acts as both an initiator and a transfer agent in what is known as immortal ROP. google.com

A notable example of stereocontrol in organocatalyzed ROP involves a dual seven-membered cyclic carbonate/olefin monomer. An organocatalytic approach retained the cis-stereoconfiguration of the olefin, resulting in a semicrystalline polymer. acs.org This demonstrates the potential of organocatalysis to control the stereochemistry of polymers derived from dioxane-related structures.

| Catalyst Type | Example Catalyst | Monomer | Key Feature |

| Amine | 4-dimethylaminopyridine (DMAP) | Trimethylene carbonate (TMC) | Controlled ROP google.com |

| Guanidine | 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) | Trimethylene carbonate (TMC) | Controlled ROP google.com |

| Phosphazene | tert-butylimino-1,3-dimethylperhydro-1,3,2diazaphosphine (BEMP) | Trimethylene carbonate (TMC) | Controlled ROP google.com |

| Bifunctional | Quinine/Squaramide | Dihydrofurans | Asymmetric synthesis researchgate.net |

Transition-metal catalysis offers a broad range of transformations for the synthesis of amines, including aliphatic amines. acs.org These methods often provide high yields and selectivities under mild conditions.

Palladium-catalyzed reactions are particularly versatile. For instance, the Pd-catalyzed intramolecular aminoarylation of alkenes can generate pyrrolidines in good yields and with excellent regioselectivity. acs.org Similarly, Pd-catalyzed aminocarbonylation of γ-alkenyl tosylamides has been used to synthesize β-homoproline derivatives. acs.org

Copper-catalyzed reactions have also been employed for the asymmetric hydroamination of alkenes, providing a route to chiral amines. acs.org The use of chiral ligands, such as DTBM-Segphos, allows for high enantioselectivity in these transformations. acs.org

Iron-catalyzed N-H insertion reactions between diazo reagents and amines represent another important method for synthesizing nitrogen-containing compounds. rsc.org Recent work has shown that iron(II) phthalocyanine (B1677752) can catalyze the homodimerization and tandem diamination of diazoacetonitrile with primary amines. rsc.org

| Metal | Ligand/Co-catalyst | Reaction Type | Substrate |

| Palladium | BINAP | Asymmetric hydroamination | Alkenes |

| Palladium | O₂/Pyridine | Oxidative amination | Aliphatic alkenes acs.org |

| Copper | Ph-BPE, DTBM-Segphos | Asymmetric hydroamination | Alkenes acs.org |

| Rhodium | dCype | Hydroaminoalkylation | Allenes |

| Iron | Iron(II) phthalocyanine | N-H insertion/Diamination | Diazoacetonitrile and primary amines rsc.org |

Synthetic Routes to this compound and its Functionalized Analogues

The synthesis of this compound and its derivatives can be approached through several routes, often starting from readily available precursors.

A common method involves the reduction of a corresponding 5-nitro or 5-oxime derivative. For example, 5-amino-2,2-dimethyl-1,3-dioxane can be prepared by the catalytic hydrogenation of 5-nitro-2,2-dimethyl-1,3-dioxane or the corresponding oxime. google.com The oximes themselves are new compounds and can be prepared by the direct acetalization of 1,3-dihydroxyacetone (B48652) oxime with a ketone or an aldehyde. google.com Catalysts such as Raney nickel, palladium on charcoal, or rhodium on alumina are effective for the hydrogenation step. google.com

Functionalized analogues can be synthesized by employing substituted starting materials. For instance, reacting 2-amino-2-methylpropane-1,3-diol or 2-amino-2-hydroxymethylpropane-1,3-diol with 2,4,6-trichloro-1,3,5-triazine is an effective method for obtaining triazine derivatives containing a 1,3-dioxane moiety. spbu.ru

One-pot syntheses offer an efficient pathway to complex molecules. A one-pot process involving a thermally mediated Overman rearrangement and a ring-closing metathesis reaction has been developed for the synthesis of 5-amino-substituted 2,5-dihydro-1-benzoxepines, which are structurally related to functionalized dioxanes. acs.org

The synthesis of functionalized pyrazole (B372694) amides demonstrates the use of protecting groups to control reactivity. Commercially available 5-methyl-1H-pyrazol-3-amine can be protected with a tert-butoxycarbonyl (BOC) group before further functionalization. mdpi.com This strategy is broadly applicable in the synthesis of complex amine derivatives.

| Starting Material | Reagents | Product | Key Transformation |

| 1,3-Dioxan-5-one | Hydroxylamine, H₂/Catalyst | 5-Amino-1,3-dioxane | Oximation and catalytic hydrogenation google.com |

| 2-Amino-2-methylpropane-1,3-diol | 2,4,6-Trichloro-1,3,5-triazine | Triazine-functionalized dioxane | Nucleophilic substitution spbu.ru |

| Allylic trichloroacetimidate | Grubbs catalyst | 5-Amino-2,5-dihydro-1-benzoxepine | Overman rearrangement and RCM acs.org |

| 5-Methyl-1H-pyrazol-3-amine | Di-tert-butyl-dicarbonate | BOC-protected pyrazole amine | Amine protection mdpi.com |

Chemical Reactivity and Transformation Pathways of 5 Methyl 1,3 Dioxan 5 Amine Systems

Reactions Involving the Amine Functionality of 5-Methyl-1,3-dioxan-5-amine

The primary amine group (-NH₂) is a potent nucleophile and a weak base, making it the primary site for a variety of chemical transformations, including substitution and derivatization reactions.

The lone pair of electrons on the nitrogen atom of the primary amine in this compound allows it to act as an effective nucleophile, readily attacking electrophilic centers. This reactivity is central to forming new carbon-nitrogen bonds through nucleophilic substitution. Common examples include acylation and alkylation reactions.

Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides leads to the formation of stable amide linkages. This is a fundamental transformation for introducing the dioxanyl moiety into larger molecules.

Alkylation: The amine can react with alkyl halides to form secondary or tertiary amines. The extent of alkylation can be controlled by stoichiometry and reaction conditions.

The reactivity of amines in nucleophilic substitution is often exploited in the synthesis of more complex molecules where the amine serves as a key building block. The presence of the dioxane ring can influence the steric accessibility of the amine, but the primary amine group generally remains highly reactive toward a range of electrophiles. mdpi.comnih.gov

Table 1: Examples of Nucleophilic Substitution Reactions with Primary Amines

| Reaction Type | Electrophile Example | Product Functional Group | General Conditions |

| Acylation | Acyl Chloride (R-COCl) | Amide | Base (e.g., Pyridine, Triethylamine), Aprotic Solvent |

| Acylation | Acid Anhydride (RCO)₂O | Amide | Often requires heat or a catalyst |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | Base to neutralize HX, Polar Solvent |

The primary amine of this compound is a versatile handle for chemical derivatization, with carbamate formation being a particularly significant transformation. Carbamates are often used as protecting groups for amines or as linkages in various functional materials. researchgate.net

Several methods exist for the synthesis of carbamates from primary amines:

Reaction with Chloroformates: A common and efficient method involves reacting the amine with an alkyl or aryl chloroformate (R-O-COCl) in the presence of a base to neutralize the HCl byproduct.

Reaction with Isocyanates: The nucleophilic amine can add to the electrophilic carbon of an isocyanate (R-N=C=O) to directly form a urea derivative, but if reacted with an alcohol-derived isocyanate equivalent, a carbamate is formed.

From Carbon Dioxide: Amines can react reversibly with carbon dioxide (CO₂) to form carbamic acids, which can then be esterified or trapped to yield carbamates. mdpi.comorganic-chemistry.org This represents a greener, halogen-free approach to carbamate synthesis. nih.gov

The choice of method depends on the desired carbamate structure and the compatibility of other functional groups. For instance, reacting this compound with carbonyl diimidazole and an alcohol provides a highly selective route to carbamate synthesis. acs.orgnih.gov

Table 2: Selected Methods for Carbamate Formation from Primary Amines

| Reagent(s) | Key Intermediate | Product | Reference |

| Carbonyl Diimidazole, Alcohol | Imidazole Carboxylic Ester | Carbamate | acs.orgnih.gov |

| CO₂, Alkyl Halide, Base (e.g., Cs₂CO₃) | Carbamic Acid | Carbamate | nih.gov |

| Dialkyl Carbonate, Catalyst/Base | N/A | Carbamate | researchgate.netgoogle.com |

| Acyl Azide (via Curtius Rearrangement) | Isocyanate | Carbamate (after trapping with alcohol) | nih.gov |

Post-polymerization modification is a powerful strategy for synthesizing functional polymers by introducing specific chemical groups onto a pre-existing polymer backbone. The amine group of this compound makes it an excellent candidate for this purpose. polysciences.com Polymers containing reactive side chains—such as activated esters, epoxides, or isocyanates—can be readily functionalized by reaction with the nucleophilic amine. msesupplies.comtandfonline.com

This approach allows for the incorporation of the 1,3-dioxane (B1201747) moiety into a variety of polymer architectures. The primary amine can react with different functional groups, enabling the creation of materials with tailored properties. nanosoftpolymers.com For example, reacting an amine-functionalized molecule with a polymer containing activated ester groups is an efficient method for creating amide-linked side chains. This strategy has been used to attach primary, secondary, and tertiary amine functionalities to polymer skeletons. The versatility of the amine group allows it to react with a wide range of functional groups, including alkyl halides, Michael acceptors, carboxylic acids, acid chlorides, and anhydrides, making it a valuable tool for materials science. nih.govresearchgate.net

Reactivity of the 1,3-Dioxane Ring System in this compound

The 1,3-dioxane ring is a cyclic ketal, which is generally stable under neutral and basic conditions but is susceptible to cleavage under acidic conditions. thieme-connect.de This reactivity is a key characteristic of the molecule.

The stability of the 1,3-dioxane ring is highly dependent on pH. While stable to bases and many nucleophiles, the ketal linkage is readily hydrolyzed under acidic conditions. The mechanism of this acid-catalyzed hydrolysis involves the following steps:

Protonation of one of the ring oxygen atoms by an acid. chemistrysteps.compearson.com

Cleavage of the carbon-oxygen bond, leading to the formation of a resonance-stabilized oxonium ion intermediate. chemistrysteps.com

Nucleophilic attack by water on the carbocationic center.

Deprotonation and subsequent cleavage of the second C-O bond to release the original diol (2-methyl-2-aminopropane-1,3-diol) and ketone.

This reaction is reversible, and the equilibrium can be controlled by the amount of water present. chemistrysteps.com The susceptibility of acetals and ketals to acid-catalyzed hydrolysis is a fundamental concept in organic chemistry, often utilized for the protection and deprotection of carbonyl groups or diols. acs.orgacs.org The rate of hydrolysis can be influenced by the steric and electronic nature of the substituents on the dioxane ring.

Table 3: Conditions for 1,3-Dioxane Ring Cleavage

| Reaction Type | Reagents | Conditions | Outcome |

| Acid-Catalyzed Hydrolysis | Aqueous Acid (e.g., HCl, H₂SO₄) | Mild heating may be required | Ring-opening to form diol and ketone |

| Reductive Ring Opening | Lewis Acid (e.g., AlCl₃) + Hydride Source (e.g., LiAlH₄) | Anhydrous, Aprotic Solvent | Selective cleavage to form a mono-protected diol (ether) |

| Reductive Ring Opening | Triethylsilane (Et₃SiH) + Trifluoroacetic Acid (TFA) | Dichloromethane | Selective cleavage to form benzyl ethers from benzylidene acetals |

While the 1,3-dioxane ring itself is often used as a protecting group, molecules containing this scaffold can participate in complex multicomponent condensation reactions, often driven by the reactivity of other functional groups present in the molecule.

Mannich Reaction: The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. wikipedia.orgoarjbp.com this compound can serve as the amine component in this reaction. The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then attacked by the enol form of the active hydrogen compound to form a β-amino carbonyl product, known as a Mannich base. adichemistry.comnih.gov

Biginelli Reaction: The Biginelli reaction is another important multicomponent reaction that typically involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea. arabjchem.orgbeilstein-journals.org While this compound would not directly participate in the classical Biginelli reaction, structurally related 1,3-dioxane compounds, such as 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid), are frequently used as the active methylene component in Biginelli-type condensations due to the high acidity of the C-5 protons. jsynthchem.comnih.gov This highlights the utility of the 1,3-dioxane framework in facilitating complex cyclocondensation reactions.

Enolate Chemistry and Carbonyl Transformations of 1,3-Dioxan-5-one (B8718524) Precursors

The chemistry of 1,3-dioxan-5-ones serves as a foundational platform for synthesizing complex polyoxygenated molecules. These precursors, which are related to the 5-amino substituted target compound, undergo a variety of transformations centered on the reactivity of their enolate forms. The strategic placement of oxygen atoms within the dioxane ring influences the stereochemical outcomes of these reactions, making them valuable intermediates in stereoselective synthesis.

The generation of enolates from 1,3-dioxan-5-ones is a critical step that precedes many carbon-carbon bond-forming reactions. Deprotonation is typically achieved using strong, non-nucleophilic bases, with lithium diisopropylamide (LDA) being a common choice. However, the process is not without challenges; competing reactions such as reduction of the carbonyl group via hydride transfer from LDA can occur, leading to the formation of the corresponding 1,3-dioxan-5-ols. cdnsciencepub.comcdnsciencepub.com This side reaction is more pronounced in 2-alkyldioxanones (acetals) than in 2,2-dialkyldioxanones (ketals). cdnsciencepub.comcdnsciencepub.com

To minimize this reduction, alternative methods like Corey's internal quench procedure to form silyl enol ethers can be employed. cdnsciencepub.comcdnsciencepub.com Studies have shown that the choice of solvent and the specific structure of the dioxanone influence the efficiency of enolate formation. For instance, deprotonation of 2,2-dimethyldioxan-5-one with LDA, followed by an aqueous quench, can lead to substantial amounts of self-aldol products, indicating the successful formation of the lithium enolate. cdnsciencepub.com

The generation of chiral enolates from C(s)-symmetrical dioxanones can be accomplished with high efficiency using chiral lithium amide bases. acs.orgresearchgate.net This enantioselective deprotonation can achieve enantiomeric excesses of up to 90%, particularly when the chiral amide base possesses a bulky group, such as adamantyl, or a fluorinated group. acs.orgresearchgate.net

Table 1: Conditions for Deprotonation of 1,3-Dioxan-5-ones

| Dioxanone Substrate | Base | Conditions | Primary Outcome | Competing Reactions |

|---|---|---|---|---|

| 2,2-dimethyldioxan-5-one | LDA | THF | Lithium enolate formation | Reduction, Self-aldolization cdnsciencepub.com |

| 2-tert-butyl-2-methyl-1,3-dioxan-5-one | Chiral Lithium Amides | - | Enantioselective enolate formation (up to 70% ee) cdnsciencepub.comcdnsciencepub.com | - |

Lithium enolates derived from 1,3-dioxan-5-ones are potent nucleophiles in aldol addition reactions with various aldehydes, providing a powerful tool for constructing carbon-carbon bonds. acs.org These reactions are often highly diastereoselective. For example, the lithium enolates of 2,2-dimethyl- and 2-tert-butyl-2-methyl-1,3-dioxan-5-ones exhibit high threo-selectivity (consistent with the Zimmerman-Traxler model) when reacted with aldehydes, with diastereoselectivities exceeding 95:5 in some cases. cdnsciencepub.com

However, the stereoselectivity with lithium enolates can be low in certain cases, such as the reaction with benzaldehyde under various conditions, which resulted in anti-isomer proportions of only 56-65%. acs.org In contrast, boron enolates of 1,3-dioxan-5-ones, generated in situ, demonstrate superior stereocontrol. Their reaction with benzaldehyde yields the corresponding anti-aldol product with high selectivity (up to 96:4 anti:syn ratio) and in high yield. acs.orgresearchgate.net These dioxanone enolates react effectively with glyceraldehyde derivatives, leading to the formation of protected ketohexoses, which are valuable intermediates in monosaccharide synthesis. acs.orgresearchgate.net

Table 2: Stereoselectivity in Aldol Reactions of 1,3-Dioxan-5-one Enolates

| Enolate Type | Aldehyde | Key Findings | anti:syn Ratio | Reference |

|---|---|---|---|---|

| Lithium Enolate | Benzaldehyde | Low diastereoselectivity | 56:44 to 65:35 | acs.org |

| Boron Enolate | Benzaldehyde | High anti selectivity and yield | Up to 96:4 | acs.orgresearchgate.net |

| Lithium Enolate | Cyclohexanecarbaldehyde | High threo-selectivity | >95:5 | cdnsciencepub.com |

Annelation reactions of 1,3-dioxan-5-ones provide a sophisticated method for constructing complex, bridged bicyclic systems. Specifically, pyrrolidine (B122466) enamines derived from 1,3-dioxan-5-ones undergo α,α'-annelation with reagents like methyl α-(bromomethyl)acrylate. nih.govresearchgate.net This reaction proceeds with complete stereocontrol to produce bridged 2,4-dioxabicyclo[3.3.1]nonane ring systems. nih.govresearchgate.netscribd.com

The remarkable stereochemical outcome of this transformation is rationalized by the reaction proceeding through an intermediate boat-like conformation of the 1,3-dioxane ring. nih.govresearchgate.net Steric and stereoelectronic interactions within this intermediate guide the subsequent kinetic protonation, which selectively sets an axial ester group on the newly formed cyclohexanone (B45756) ring. nih.govresearchgate.net This resulting stereochemical arrangement is significant as it mirrors the highly oxygenated cyclohexane ring found in natural products such as phyllaemblic acid. nih.govresearchgate.net Further transformation via base-mediated ester epimerization can provide access to other complex stereochemical arrays. nih.govresearchgate.net

Mechanistic Investigations of Reactions Involving this compound and Related Dioxanes

Understanding the mechanisms governing the formation and reactivity of dioxane rings is crucial for controlling reaction outcomes and designing synthetic pathways. Investigations have focused on catalytic processes for dioxane synthesis and the role of specific functional groups in directing reactivity.

Piperidine (B6355638) has been identified as an effective organo-catalyst for the formation of 1,3-dioxane systems, particularly in the synthesis of this compound derivatives. emanresearch.orgresearchgate.net This reaction involves the condensation of 2-amino-1,3-propanediol-2-methyl with various aromatic aldehydes. emanresearch.orgresearchgate.net The piperidine-catalyzed protection of the carbonyl group functions as an acetalization reaction, leading to the production of cis- and trans-5-methyl-2-(substituted-phenyl)-1,3-dioxane-5-amines. emanresearch.orgresearchgate.net

The proposed mechanism for this piperidine-catalyzed reaction involves the activation of the aldehyde's carbonyl group. Piperidine, acting as a base, facilitates the nucleophilic attack of the diol onto the carbonyl carbon. This process is a key step in the formation of various bioactive molecules and highlights the utility of piperidine as a catalyst for creating C-C bonds under mild conditions. mdpi.com The use of piperidine as a catalyst in these syntheses is advantageous due to its stability, low cost, and high catalytic activity. mdpi.com

N-silylated amines, or N-silylamines, exhibit unique electronic properties and reactivity that can be harnessed in synthetic chemistry. While direct studies on silylated this compound are limited, the general principles of N-silylamine reactivity offer insights into their potential role. The Si-N bond is susceptible to hydrolytic cleavage, which allows N-silylamines to serve as protected forms of primary or secondary amines, revealing the free amine upon reaction completion.

The distinct electronic nature of N-silyl amines, N-silyl imines, and N-silyl enamines results in reactivity that is often complementary to their non-silylated counterparts. In the context of dioxane systems, silylating the amine group of this compound could modulate its nucleophilicity and steric profile. This modification could influence subsequent reactions at other positions of the dioxane ring or facilitate specific transformations involving the amine itself, such as C-N bond-forming reactions, before a facile deprotection step. The catalytic synthesis of N-silylamines can be achieved through methods like dehydrocoupling of amines with silanes or hydrosilylation of imines, offering pathways to these versatile intermediates.

Structural Elucidation and Conformational Analysis of 5 Methyl 1,3 Dioxan 5 Amine

Spectroscopic Characterization Methodologies

Spectroscopy is a cornerstone in the structural determination of organic molecules. For 5-Methyl-1,3-dioxan-5-amine, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the principal methods used to ascertain its molecular framework and identify its constituent functional groups.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not widely published, the expected spectral features can be predicted based on the analysis of similar 1,3-dioxane (B1201747) structures and general chemical shift principles. researchgate.netdocbrown.infopitt.edu

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the methyl group, the amine group, and the methylene groups of the dioxane ring. The protons on the six-membered ring are diastereotopic, meaning they are chemically non-equivalent, which leads to more complex splitting patterns.

Ring Protons (C2, C4, C6): The protons on the dioxane ring would appear as complex multiplets. The protons at C4 and C6 are adjacent to the ring oxygen atoms and are expected to resonate in the range of δ 3.5-4.5 ppm. The protons at C2, being flanked by two oxygen atoms, would typically appear further downfield, around δ 4.5-5.0 ppm. docbrown.info

Methyl Protons (-CH₃): The methyl group at the C5 position would likely appear as a singlet in the upfield region of the spectrum, typically around δ 0.9-1.2 ppm.

Amine Protons (-NH₂): The protons of the primary amine group would produce a characteristically broad singlet, with a chemical shift that can vary depending on solvent and concentration, but is generally found between δ 1.0-2.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides direct information about the carbon skeleton. For this compound, four distinct carbon signals are anticipated.

C2 Carbon: This carbon, bonded to two oxygen atoms, is the most deshielded and would appear furthest downfield, typically in the range of δ 90-100 ppm. docbrown.info

C4 and C6 Carbons: These equivalent carbons, each bonded to one oxygen atom, would resonate in the range of δ 65-75 ppm. docbrown.info

C5 Carbon: The quaternary carbon at position 5, substituted with both a methyl and an amine group, is expected to appear around δ 30-40 ppm.

Methyl Carbon (-CH₃): The carbon of the methyl group is the most shielded and would appear at the most upfield position, typically between δ 15-25 ppm. bhu.ac.inwisc.edu

Predicted NMR Data for this compound

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| -CH₃ | ~0.9 - 1.2 (singlet) | ~15 - 25 |

| -NH₂ | ~1.0 - 2.5 (broad singlet) | N/A |

| C5 | N/A | ~30 - 40 |

| C4-H₂, C6-H₂ | ~3.5 - 4.5 (multiplet) | ~65 - 75 |

| C2-H₂ | ~4.5 - 5.0 (multiplet) | ~90 - 100 |

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for its primary amine and cyclic ether functionalities. pressbooks.publibretexts.orgdocbrown.info

N-H Stretching: As a primary amine, the molecule will show two distinct, sharp to medium intensity bands in the 3300-3500 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: Strong absorptions between 2850 and 3000 cm⁻¹ are characteristic of C-H stretching vibrations from the methyl and methylene groups. docbrown.info

N-H Bending: A medium to strong intensity band between 1580-1650 cm⁻¹ is expected due to the scissoring (bending) vibration of the primary amine group. orgchemboulder.comwpmucdn.com

C-O Stretching: The C-O-C ether linkages of the dioxane ring will produce strong, characteristic stretching bands in the fingerprint region, typically between 1050-1150 cm⁻¹. docbrown.info

Expected IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric & Symmetric N-H Stretch | Primary Amine | 3300 - 3500 (two bands) | Medium, Sharp |

| C-H Stretch | Alkyl (CH₃, CH₂) | 2850 - 3000 | Strong |

| N-H Bend (Scissoring) | Primary Amine | 1580 - 1650 | Medium to Strong |

| C-O-C Stretch | Cyclic Ether | 1050 - 1150 | Strong |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is a powerful technique that provides unambiguous determination of the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this method would yield precise data on bond lengths, bond angles, and the absolute stereochemistry of the molecule.

This analysis would definitively confirm the chair conformation of the 1,3-dioxane ring and establish the precise axial or equatorial orientation of the methyl and amine substituents at the C5 position in the crystal lattice. However, based on available scientific literature, a crystal structure for this compound has not been reported.

Conformational Preferences of the 1,3-Dioxane Ring in this compound Systems

The six-membered 1,3-dioxane ring is not planar and, similar to cyclohexane, adopts specific conformations to minimize steric and torsional strain. thieme-connect.de

The 1,3-dioxane ring overwhelmingly prefers a chair conformation over other possible forms like the boat or twist-boat. thieme-connect.deacs.org The energy barrier for the chair-to-twist-boat conversion is significantly high, estimated to be greater than that of cyclohexane due to the shorter C-O bond lengths compared to C-C bonds. scispace.com The twist-boat and boat conformations are high-energy intermediates in the ring-flipping process and are not significantly populated at room temperature. wikipedia.orgstudy.com The chair conformer is therefore the dominant and most stable structure.

For this compound, two distinct chair conformers are possible through ring inversion, differing in the axial/equatorial placement of the C5 substituents. In one conformer, the methyl group is axial and the amine group is equatorial. In the other, the amine group is axial and the methyl group is equatorial. The equilibrium between these two conformers is dictated by the relative steric demands of the methyl and amine groups. Generally, the conformer that places the larger substituent in the more spacious equatorial position is favored to minimize unfavorable 1,3-diaxial interactions.

In substituted 1,3-dioxanes, cis and trans isomerism typically describes the relative orientation of substituents at two different positions on the ring (e.g., C2 and C5). researchgate.net When two substituents are on the same side of the ring, they are cis, and when on opposite sides, they are trans. khanacademy.orgyoutube.com

For this compound, which has two substituents on the same carbon atom (a geminal arrangement), the concept of cis/trans isomerism is not applicable in the traditional sense. Instead, the key stereochemical feature is the existence of two distinct conformational isomers based on the spatial arrangement of the methyl and amine groups relative to the ring's plane. The interconversion between the axial-methyl/equatorial-amine conformer and the equatorial-methyl/axial-amine conformer represents the primary form of isomerism in this specific molecule. The determination of which conformer is more stable relies on assessing the conformational energies (A-values) of the methyl and amino groups in the 1,3-dioxane system.

Theoretical and Computational Chemistry Approaches to Structure and Conformation

The elucidation of the three-dimensional structure and conformational preferences of this compound is greatly advanced by theoretical and computational chemistry. These in silico methods provide a powerful complement to experimental techniques, offering detailed insights into the molecule's geometric parameters, energetic landscapes, and dynamic behavior at an atomic level.

Density Functional Theory (DFT) Calculations for Geometries and Energies

DFT calculations are employed to optimize the molecular geometry, which involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, the primary conformational question revolves around the axial or equatorial orientation of the methyl and amine groups on the chair-like 1,3-dioxane ring.

In computational studies of 5-alkyl-1,3-dioxanes, DFT methods are used to calculate the energies of the chair conformers, as well as higher-energy twist and boat conformers. researchgate.net The relative energies of these conformers determine their equilibrium populations. For a 5-substituted 1,3-dioxane, the chair conformation is generally the most stable. researchgate.net The substituent can occupy either an axial or an equatorial position. The relative stability is determined by steric and electronic factors.

A typical DFT calculation involves selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d), cc-pVTZ) to approximate the electronic structure of the molecule. The choice of functional and basis set is crucial for obtaining accurate results. For instance, studies on similar molecules have utilized various levels of theory to predict conformational energies. researchgate.net

Below is a hypothetical data table illustrating the kind of information that would be generated from DFT calculations for the two primary chair conformers of this compound. The data is based on general principles observed for 5-substituted 1,3-dioxanes.

| Conformer | Substituent Orientations | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| Equatorial-Amine, Axial-Methyl | Amino group equatorial, Methyl group axial | Hypothetical Value | Hypothetical Value |

| Axial-Amine, Equatorial-Methyl | Amino group axial, Methyl group equatorial | Hypothetical Value | Hypothetical Value |

Note: The actual preferred conformation would depend on the complex interplay of steric hindrance and potential intramolecular hydrogen bonding involving the amine group.

Ab Initio Methods for Conformational Energy Landscapes

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, are also employed to map the conformational energy landscape of molecules. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate energies, although they are often more computationally expensive than DFT.

For the 1,3-dioxane ring system, ab initio calculations have been instrumental in characterizing the potential energy surface (PES). The PES illustrates the energy of the molecule as a function of its geometry, revealing the stable conformers (local minima) and the transition states that connect them.

A study on 5-alkyl- and 5-phenyl-1,3-dioxanes using the RHF/6-31G(d) level of theory identified two pathways for the conformational isomerization between the equatorial and axial chair conformers. researchgate.net The calculations also estimated the potential barriers for these transformations. researchgate.net The global minimum on the PES for 5-methyl-1,3-dioxane corresponds to the equatorial chair conformer. researchgate.net

The conformational energy landscape for this compound would be expected to feature two primary minima corresponding to the chair conformers with different substituent orientations. Higher energy minima may exist for twist conformations. The energy barriers between these conformers determine the rates of conformational interconversion.

The following table presents representative ab initio energy data for the parent 1,3-dioxane molecule, which serves as a foundational model for understanding the conformational energetics of its derivatives.

| Conformer/Transition State | Method | Relative Energy (kcal/mol) |

| Chair | HF/6-31G(d) | 0.00 |

| 2,5-Twist | HF/6-31G(d) | 4.67 ± 0.31 |

| 1,4-Twist | HF/6-31G(d) | 6.03 ± 0.19 |

Data adapted from computational studies on 1,3-dioxane. researchgate.net

For this compound, the presence of two substituents at the C5 position would further complicate the energy landscape, with each conformer having its own set of rotational and vibrational states.

Molecular Dynamics Simulations for Dynamic Conformational Behavior

Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time, providing insights into conformational flexibility and the pathways of interconversion. In an MD simulation, the motion of atoms is calculated by solving Newton's equations of motion, with the forces between atoms described by a force field.

While specific MD simulations for this compound are not documented in the literature, the methodology is well-suited to study its conformational dynamics. An MD simulation would typically involve the following steps:

System Setup: A starting conformation of the molecule, often obtained from DFT or ab initio calculations, is placed in a simulation box. The box may also be filled with solvent molecules to simulate solution-phase behavior.

Equilibration: The system is allowed to relax to a stable temperature and pressure.

Production Run: The simulation is run for a specified period, during which the trajectory (positions and velocities of all atoms over time) is saved.

Analysis of the MD trajectory can reveal:

The preferred conformations and their relative populations.

The frequency and pathways of transitions between different conformers.

The timescale of conformational changes.

The influence of the solvent on conformational preferences.

Intramolecular interactions, such as hydrogen bonding, and their persistence over time.

A hypothetical results table from an MD simulation of this compound in an aqueous solution might look like this:

| Conformational State | Residence Time (%) | Average Dihedral Angle (O1-C2-O3-C4) |

| Chair (eq-NH2, ax-CH3) | Hypothetical Value | Hypothetical Value |

| Chair (ax-NH2, eq-CH3) | Hypothetical Value | Hypothetical Value |

| Twist-Boat | Hypothetical Value | Hypothetical Value |

These simulations would provide a detailed picture of how this compound behaves in a dynamic environment, complementing the static picture provided by energy calculations.

Applications of 5 Methyl 1,3 Dioxan 5 Amine in Advanced Chemical Research

Role as a Versatile Building Block in Complex Organic Synthesis

The rigid 1,3-dioxane (B1201747) ring structure of 5-Methyl-1,3-dioxan-5-amine serves as a stereochemically defined scaffold. The primary amine group offers a reactive site for a multitude of chemical transformations, positioning the compound as a versatile building block for constructing more elaborate molecular architectures.

Precursor to Biologically Relevant Scaffolds and Intermediates

The 1,3-dioxane framework is a recognized structural motif in a variety of biologically active molecules. Notably, this scaffold is present in highly potent and selective agonists for the 5-HT1A serotonin receptor, a significant target for therapeutic agents aimed at treating psychiatric disorders such as anxiety and depression unicam.it. Research into a series of compounds derived from 1,3-dioxane has led to the discovery of N-((2,2-diphenyl-1,3-dioxan-5-yl)methyl)-2-(2-methoxyphenoxy)ethan-1-ammonium hydrogen oxalate, which emerged as a powerful full agonist at the 5-HT1A receptor unicam.it.

While direct synthesis pathways starting from this compound are not extensively documented in publicly available literature, its structure represents a key fragment of these larger, biologically active molecules. As a primary amine with a defined stereocenter within a stable heterocyclic ring, it is a valuable intermediate for the synthesis of libraries of compounds for drug discovery. The amine group provides a handle for introducing various side chains and pharmacophores, while the dioxane ring acts as a rigid spacer, which is crucial for optimizing ligand-receptor interactions.

Integration into Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single step to form a complex product, incorporating substantial portions of each starting material. Many of the most prominent MCRs, such as the Ugi and Passerini reactions, fundamentally rely on the participation of an amine component nih.govnih.gov.

The Ugi four-component reaction, for example, combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce α-acylaminoamides nih.gov. The primary amine first reacts with the carbonyl compound to form an imine, which is a key intermediate in the reaction cascade. Given its structure as a primary amine, this compound is a theoretically suitable component for such reactions. Its integration into an Ugi or Passerini reaction would yield complex, three-dimensional molecules incorporating the 1,3-dioxane scaffold in a highly efficient manner. This would allow for the rapid generation of diverse chemical libraries for screening in drug discovery and materials science. However, specific examples of this compound being used in published MCR studies are not prominent in the current body of scientific literature.

Applications in Polymer Chemistry and Materials Science

In the field of polymer science, the development of functional and biodegradable materials is of paramount importance. Derivatives of this compound have been successfully employed to create functional polycarbonates with pendent amine groups, which are valuable for biomedical applications.

Monomer for Ring-Opening Polymerization

The amine group of this compound can be protected and the molecule can be converted into a cyclic carbonate monomer suitable for ring-opening polymerization (ROP). A key example is the synthesis of 5-benzyloxycarbonylamino-5-methyl-1,3-dioxan-2-one (TMAc), where the amine is protected by a benzyloxycarbonyl (Cbz) group.

This functionalized monomer has been successfully copolymerized with L-lactide (L-LA) using organocatalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) nih.gov. The use of organocatalysts provides excellent control over the polymer's composition and dispersity. The resulting product is a random copolymer, poly(L-lactide-co-5-benzyloxycarbonylamino-5-methyl-1,3-dioxan-2-ones) (P(L-LA-co-TMAc)), which contains protected amine functionalities along the polymer backbone nih.gov.

| Monomer 1 | Monomer 2 | Catalyst | Polymer Product |

| L-lactide (L-LA) | 5-benzyloxycarbonylamino-5-methyl-1,3-dioxan-2-one (TMAc) | DBU or TBD | P(L-LA-co-TMAc) |

This table summarizes the components used in the ring-opening copolymerization to produce a functionalized polycarbonate.

Functionalized Polymers with Post-Polymerization Modification Potential

A significant advantage of incorporating protected amine monomers into polymers is the potential for post-polymerization modification. Once the P(L-LA-co-TMAc) copolymer is synthesized, the Cbz protecting groups can be removed under acidic conditions. This deprotection step exposes the primary amine groups along the polymer chain, yielding the deprotected copolymer poly(L-lactide-co-5-amino-5-methyl-1,3-dioxan-2-ones) [P(L-LA-co-TAc)] nih.gov.

These newly available amine functionalities serve as reactive handles for attaching a wide variety of molecules, such as drugs, targeting ligands, or imaging agents. This capability is highly desirable for creating advanced biomaterials, for instance, for developing novel biodegradable ureteral stents with antibacterial properties to inhibit biofilm formation nih.gov. The ability to modify the polymer after its synthesis allows for the precise tuning of its properties for specific applications.

| Polymer Precursor | Deprotection Condition | Functionalized Polymer | Potential Application |

| P(L-LA-co-TMAc) | Acidic Conditions | P(L-LA-co-TAc) | Biomaterial functionalization, Drug delivery |

This table outlines the transformation of the protected polymer to a functional polymer ready for subsequent modification.

Investigation as a Probe for Reaction Mechanism Studies

The specific use of this compound as a probe to elucidate reaction mechanisms is not widely documented. However, the conformational properties of the 1,3-dioxane ring system itself are a subject of fundamental study, which is critical for understanding its reactivity.

The 1,3-dioxane ring typically adopts a chair conformation, similar to cyclohexane. Substituents on the ring can exist in either an axial or equatorial position, and the energetic preference between these two states influences the molecule's reactivity. Quantum-chemical studies have been performed on 5-substituted 1,3-dioxanes to map their potential energy surfaces and understand the barriers to conformational isomerization between different chair and twist-boat forms researchgate.net.

For a molecule like this compound, the conformational bias created by the methyl and amine groups at the C5 position dictates how the molecule presents itself to incoming reagents. Understanding these conformational preferences through experimental (NMR) and theoretical methods is essential for predicting the stereochemical outcome of reactions involving the amine group researchgate.net. While not a direct study of a reaction mechanism, such fundamental conformational analyses provide the mechanistic basis for how this building block will behave in a synthetic context.

Molecular Interactions with Biomolecules: Investigating Binding Mechanisms and Structural Recognition (excluding clinical relevance)

The exploration of how small molecules, such as this compound, interact with biological macromolecules is a cornerstone of chemical research. Understanding the intricate dance of binding mechanisms and structural recognition provides fundamental insights into molecular behavior and can inform the design of novel chemical tools. This section delves into the theoretical and observed non-covalent interactions that govern the association of this compound with biomolecules, focusing on the underlying principles of molecular recognition without discussing clinical applications.

The structure of this compound, featuring a primary amine, a methyl group, and a dioxane ring with two ether oxygen atoms, dictates its potential for a variety of non-covalent interactions. These interactions, though individually weak, collectively contribute to the stability and specificity of the molecule's binding to a biological partner, such as a protein or nucleic acid. nih.govkinampark.comtaylorandfrancis.com The primary forces at play are hydrogen bonding, hydrophobic interactions, and electrostatic interactions. nih.govtaylorandfrancis.com

The amine group (—NH₂) is a key player in forming hydrogen bonds, acting as a hydrogen bond donor. libretexts.orglumenlearning.com The lone pair of electrons on the nitrogen atom also allows it to function as a hydrogen bond acceptor. lumenlearning.comnih.gov In the context of a protein's binding pocket, the amine group can form directed hydrogen bonds with the backbone carbonyl oxygen atoms or with the side chains of amino acid residues like aspartate, glutamate, serine, and threonine. kinampark.com Similarly, the two oxygen atoms within the 1,3-dioxane ring can act as hydrogen bond acceptors, further anchoring the molecule within a binding site.

The methyl group (—CH₃) on the C5 position of the dioxane ring introduces a hydrophobic character to the molecule. This allows for favorable van der Waals forces and hydrophobic interactions with nonpolar amino acid residues such as leucine, isoleucine, valine, and phenylalanine within a protein's hydrophobic core or pocket. kinampark.com These interactions are driven by the entropic effect of releasing ordered water molecules from the nonpolar surfaces of both the ligand and the protein.

Molecular docking studies on similar small molecules containing amine functionalities have revealed specific binding modes within protein active sites. For instance, research on aminoguanidine derivatives has shown that hydrogen bond interactions with residues like threonine and hydrophobic interactions with residues such as alanine are crucial for their binding affinity. nih.govresearchgate.net While specific data for this compound is not available, a hypothetical molecular docking simulation can illustrate the potential interactions.

To visualize the potential binding of this compound, a hypothetical molecular docking study against a generic enzyme active site is presented below. This table illustrates the types of data generated from such computational analyses.

| Biomolecular Target (Hypothetical) | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction | Distance (Å) |

|---|---|---|---|---|

| Enzyme X Active Site | -6.8 | Asp-121 | Hydrogen Bond (Amine H -> Asp O) | 2.9 |

| Ser-98 | Hydrogen Bond (Dioxane O -> Ser OH) | 3.1 | ||

| Leu-76 | Hydrophobic (Methyl C -> Leu Cδ) | 3.8 | ||

| Val-103 | van der Waals | 4.2 |

This table is a hypothetical representation for illustrative purposes and does not reflect actual experimental results for this compound.

Structural recognition is a highly specific process governed by the three-dimensional complementarity between the ligand and its binding site. The chair conformation of the 1,3-dioxane ring in this compound provides a defined stereochemical arrangement of its functional groups. This spatial arrangement is critical for fitting into a precisely shaped binding pocket on a biomolecule. The orientation of the axial and equatorial substituents on the dioxane ring will significantly influence the molecule's ability to engage in productive interactions.

Biophysical techniques such as fluorescence spectroscopy and isothermal titration calorimetry (ITC) are instrumental in characterizing these binding events. For example, the intrinsic fluorescence of tryptophan and tyrosine residues in a protein can be quenched upon ligand binding, providing information about the binding affinity and stoichiometry. nih.gov ITC can directly measure the heat released or absorbed during binding, allowing for the determination of thermodynamic parameters such as the binding constant (Kₐ), enthalpy (ΔH), and entropy (ΔS) of the interaction.

The following table summarizes the types of non-covalent interactions that this compound can theoretically form with biomolecular partners, providing a framework for understanding its structural recognition.

| Functional Group | Potential Non-Covalent Interaction | Potential Biomolecular Partner |

|---|---|---|

| Primary Amine (-NH₂) | Hydrogen Bond Donor/Acceptor, Electrostatic | Aspartic Acid, Glutamic Acid, Serine, Threonine, Backbone Carbonyls |

| 1,3-Dioxane Oxygens | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine, Lysine, Arginine |

| Methyl Group (-CH₃) | Hydrophobic, van der Waals | Leucine, Isoleucine, Valine, Alanine, Phenylalanine |

| Aliphatic Ring Structure | van der Waals | Hydrophobic Pockets |

Future Research Directions and Emerging Trends for 5 Methyl 1,3 Dioxan 5 Amine

Development of Green and Sustainable Synthetic Routes

The principles of green chemistry are increasingly integral to modern synthetic methodologies, aiming to reduce environmental impact and enhance efficiency. Future research into the synthesis of 5-Methyl-1,3-dioxan-5-amine will likely focus on developing routes that are both environmentally benign and economically viable.

Current synthetic approaches to 5-amino-1,3-dioxanes have sometimes relied on the catalytic hydrogenation of the corresponding 5-nitro derivatives. However, the use of nitro compounds can pose stability and safety risks. A key future direction will be the avoidance of such hazardous intermediates.

Promising green alternatives could include:

Biocatalysis: The use of enzymes to catalyze the synthesis of chiral amines is a rapidly growing field. Enzymes can offer high stereoselectivity under mild reaction conditions, reducing the need for harsh reagents and protecting groups.

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability compared to traditional batch processes. The precise control over reaction parameters in flow systems can lead to higher yields and purities, minimizing waste.

Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives like water, supercritical fluids, or bio-derived solvents will be a critical aspect of developing greener synthetic protocols.

Catalytic Hydrogenation from Alternative Precursors: Research into the catalytic hydrogenation of less hazardous precursors, such as oximes, could provide a safer and more sustainable route to 5-amino-1,3-dioxanes.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Strategy | Potential Advantages | Potential Challenges |

| Biocatalysis | High stereoselectivity, mild conditions, reduced waste. | Enzyme stability and availability, substrate scope. |

| Flow Chemistry | Enhanced safety, scalability, precise control. | Initial setup costs, potential for clogging. |

| Greener Solvents | Reduced environmental impact, improved safety. | Solubility of reagents, reaction kinetics. |

| Alternative Precursors | Avoidance of hazardous nitro-intermediates. | Availability and synthesis of precursors. |

Exploration of Novel Reactivity and Catalysis for this compound

The unique structural features of this compound, combining a cyclic acetal (B89532) with a primary amine, suggest a rich and underexplored reactivity profile. Future investigations will likely focus on leveraging the amine functionality for a variety of chemical transformations.

The amino group can act as a nucleophile or a base, and its reactivity can be modulated by the adjacent stereocenter and the dioxane ring. Research into the reactions of related amino-dioxane derivatives, such as 5-[Amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione, has shown that the amino group can readily participate in reactions and that the sulfur-containing substituent can be further oxidized. This suggests that the amino group in this compound could be a handle for a variety of functionalization reactions.

Furthermore, the chiral nature of this compound makes it an attractive candidate for use as a ligand in asymmetric catalysis. The development of novel chiral ligands is crucial for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. The synthesis of related 1,3-dioxane (B1201747) structures as ligands for receptors highlights the potential for this class of compounds to interact specifically with biological targets.

Advanced Strategies for Stereochemical Control and Enantioselective Synthesis

The presence of a stereocenter at the 5-position of the dioxane ring means that this compound can exist as a pair of enantiomers. The biological activity of chiral molecules is often dependent on their stereochemistry, making the development of enantioselective synthetic methods a critical area of future research.

While the enantioselective synthesis of this compound has not been specifically reported, strategies for the stereoselective synthesis of related substituted 1,3-dioxanes can provide valuable insights. For instance, stereoselective reduction of a ketone precursor could be a viable approach. The choice of reducing agent can influence the stereochemical outcome, with different reagents favoring the formation of either cis or trans isomers in related 5-hydroxy-1,3-dioxanes.

Future research will likely explore:

Chiral auxiliaries: Employing a chiral auxiliary to direct the stereochemical outcome of a key reaction step.

Asymmetric catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other.

Resolution of racemates: Separating a racemic mixture of enantiomers using techniques such as chiral chromatography.

Integrated Computational and Experimental Approaches for Design and Discovery

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. Density Functional Theory (DFT) calculations, for example, can provide valuable insights into the electronic structure, stability, and reactivity of molecules.

For this compound, computational studies could be employed to:

Predict conformational preferences: The 1,3-dioxane ring can adopt various conformations, and computational methods can predict the most stable arrangements, which can influence reactivity and biological activity.

Elucidate reaction mechanisms: DFT calculations can be used to map out the energy profiles of potential reaction pathways, helping to understand and optimize reaction conditions.

Design novel catalysts and ligands: Computational screening can accelerate the discovery of new chiral ligands based on the this compound scaffold for asymmetric catalysis.

An integrated approach, where computational predictions guide experimental work and experimental results validate and refine computational models, will be a powerful strategy for accelerating research in this area.

Table 2: Potential Applications of Computational Chemistry to the Study of this compound

| Computational Method | Application | Potential Insights |

| DFT Calculations | Conformational analysis | Prediction of stable conformers and their relative energies. |

| Transition State Theory | Reaction mechanism studies | Elucidation of reaction pathways and activation energies. |

| Molecular Docking | Ligand-receptor interactions | Prediction of binding modes and affinities to biological targets. |

Expanded Applications in Interdisciplinary Chemical Science

While the full application scope of this compound is yet to be determined, its structural motifs suggest potential in several interdisciplinary areas, particularly in medicinal chemistry and materials science.

In medicinal chemistry , the 1,3-dioxane ring is a known scaffold in various biologically active compounds. For example, derivatives of 5-amino-1,3-dioxane have been investigated as novel bacterial topoisomerase inhibitors, highlighting their potential as antibiotics. The amine functionality provides a convenient point for modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. The synthesis of various receptor ligands based on the 1,3-dioxane structure further underscores the potential for this scaffold in drug discovery.

In materials science , the incorporation of this compound into polymers could impart unique properties. For instance, copolymers containing 5-amino-5-methyl-1,3-dioxan-2-ones have been synthesized, demonstrating the compatibility of this ring system with polymerization processes. The amino group could serve as a site for cross-linking or for the attachment of other functional moieties, leading to the development of novel materials with tailored properties.

Q & A

Q. How can this compound be functionalized for targeted drug delivery without compromising ring stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.